Suppressed Homocondensation: Inability to Form Disiloxane vs. Triphenylsilanol
Dicyclohexylphenylsilanol fails to undergo self-condensation to the corresponding disiloxane, sym-tetracyclohexyldiphenyldisiloxane, a reaction that is facile for triphenylsilanol and diphenylsilanediol under various catalytic conditions [1][2][3]. This failure is attributed to steric hindrance from the two cyclohexyl groups, which block the approach of a second silanol molecule [1].
| Evidence Dimension | Homocondensation to disiloxane |
|---|---|
| Target Compound Data | 0% yield (reaction fails) |
| Comparator Or Baseline | Triphenylsilanol: Condensation proceeds with measurable kinetics; Diphenylsilanediol: Thermal polycondensation occurs readily |
| Quantified Difference | Complete suppression (0% vs. productive condensation) |
| Conditions | Attempted preparation of sym-tetracyclohexyldiphenyldisiloxane from dicyclohexylphenylsilanol under standard condensation conditions [1]; triphenylsilanol condensation in water-acetonitrile [2]; diphenylsilanediol thermal polycondensation [3] |
Why This Matters
Procurement of this compound is essential for applications requiring a non-condensing silanol, such as stable monomeric additives or surface modifiers where premature oligomerization must be avoided.
- [1] Gilman, H., & Smart, G. N. R. (1950). Steric Hindrance in Highly-Substituted Organosilicon Compounds. I. The Reaction of Aryllithium Compounds with Some Chlorosilanes, Ethoxysilanes, and Related Compounds. Journal of Organic Chemistry, 15(4), 720–740. View Source
- [2] Tondeur, J. J., Vandendunghen, G., Borghese, A., & Charlez, R. (1981). Condensation of triphenylsilanol in water-acetonitrile media. Reaction Kinetics and Catalysis Letters, 16(1), 19–27. View Source
- [3] Bryk, M. T., et al. (1975). Thermal polycondensation of diphenylsilanediol containing dispersed oxides of titanium, iron, cobalt or copper. Vysokomolekulyarnye Soyedineniya, A17(11), 2434–2440. View Source
